molecular formula C26H29N5S B7834722 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PYRROLIDIN-1-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE

4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PYRROLIDIN-1-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834722
M. Wt: 443.6 g/mol
InChI Key: AAMFQGCREVXTKA-UHFFFAOYSA-N
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Description

4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PYRROLIDIN-1-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE is a complex organic compound that features a pyrimidine core substituted with various functional groups

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-methylsulfanyl-6-(4-pyrrolidin-1-ylanilino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5S/c1-26(2,3)19-9-7-18(8-10-19)23-22(17-27)24(30-25(29-23)32-4)28-20-11-13-21(14-12-20)31-15-5-6-16-31/h7-14H,5-6,15-16H2,1-4H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMFQGCREVXTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)NC3=CC=C(C=C3)N4CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PYRROLIDIN-1-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the tert-butylphenyl, methylthio, and pyrrolidin-1-ylphenyl groups through various substitution reactions. Common reagents used in these steps include halogenated intermediates, organometallic reagents, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenated intermediates and Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts alkylation.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of nitrile to primary amine.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways. Its functional groups can be modified to create derivatives with specific biological activities.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structure can be optimized to enhance its pharmacological properties, such as binding affinity and selectivity for target proteins.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PYRROLIDIN-1-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenol: An organic compound with a similar tert-butylphenyl group.

    2,4,6-Tri-tert-butylphenol: A phenol with three tert-butyl groups, known for its steric hindrance and antioxidant properties.

Uniqueness

4-(4-TERT-BUTYLPHENYL)-2-(METHYLSULFANYL)-6-{[4-(PYRROLIDIN-1-YL)PHENYL]AMINO}PYRIMIDINE-5-CARBONITRILE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

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